[5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid
Description
Properties
IUPAC Name |
2-[5-(difluoromethyl)-3-methylpyrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c1-4-2-5(7(8)9)11(10-4)3-6(12)13/h2,7H,3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLVEURABDVIGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101215354 | |
| Record name | 5-(Difluoromethyl)-3-methyl-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101215354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512809-86-8 | |
| Record name | 5-(Difluoromethyl)-3-methyl-1H-pyrazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512809-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Difluoromethyl)-3-methyl-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101215354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Hydrazines with β-Ketoesters
A widely adopted method involves reacting methyl acetoacetate with substituted hydrazines under acidic conditions. For instance, Frontiers in Chemistry demonstrates that methyl acetoacetate and phenylhydrazine derivatives refluxed in acetic acid with sodium acetate yield 5-methyl-2,4-dihydro-3H-pyrazol-3-one intermediates. This protocol achieves yields of 41–80%, contingent on substituent electronic effects. Critical parameters include:
Halogenation and Diazotization-Coupling Sequences
CN111303035A outlines a three-step route for analogous pyrazole-carboxylic acids, adaptable to the target compound:
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Halogenation : N-methyl-3-aminopyrazole reacts with bromine/iodine at −5°C to substitute the pyrazole 4-position, yielding 4-halo-1-methyl-1H-pyrazole-3-amine (88.2% yield).
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Diazotization : Treatment with NaNO₂ and HCl generates diazonium salts, which couple with potassium difluoromethyl trifluoroborate in the presence of Cu₂O. This step introduces the difluoromethyl group regioselectively.
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Grignard Exchange and CO₂ Insertion : Halogen-lithium exchange using iPrMgCl followed by carboxylation with CO₂ furnishes the carboxylic acid derivative.
Isomer Control and Purification Techniques
Regioselectivity challenges arise during pyrazole ring formation, often yielding mixtures of 3,5-disubstituted isomers.
Thermodynamic vs. Kinetic Control
WO2017084995A1 highlights that selectivity (>96:4) for the 3-trifluoromethyl isomer over the 5-isomer is achievable by modulating reaction time and temperature. Extended heating (5 h at 80°C) favors the thermodynamically stable product, whereas shorter durations (1 h at 10°C) kinetically trap the less stable isomer.
Chromatographic and Recrystallization Methods
CN111362874B emphasizes recrystallization from ethanol/n-hexane (1:3) to achieve >99.5% purity, effectively removing residual isomers and byproducts. High-performance liquid chromatography (HPLC) monitoring during diazonium coupling ensures intermediates meet purity thresholds before proceeding.
Comparative Analysis of Synthetic Routes
*Theoretical estimates based on analogous reactions.
Reaction Mechanism Insights
Diazonium Coupling Dynamics
The Cu₂O-catalyzed coupling of diazonium salts with potassium difluoromethyl trifluoroborate proceeds via a radical mechanism. Cuprous ions mediate single-electron transfers, enabling difluoromethyl group insertion at the para position relative to the amine.
Carboxylation via Grignard Reagents
Grignard reagents (e.g., iPrMgCl) metallate the 4-halo-pyrazole intermediate, generating a nucleophilic aryllithium species. Subsequent quenching with CO₂ forms the carboxylic acid functionality, with yields contingent on CO₂ pressure and reaction time.
Scalability and Industrial Considerations
CN111362874B ’s three-step route demonstrates scalability, with batch sizes exceeding 500g reported. Critical factors for process intensification include:
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Continuous Flow Diazotization : Minimizes exothermic risks compared to batch reactors.
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In Situ CO₂ Generation : Eliminates reliance on pressurized gas cylinders, reducing costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group.
Substitution: The acetic acid moiety can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to methyl derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of difluoromethyl groups on biological systems. It may serve as a model compound for investigating the interactions of fluorinated molecules with enzymes and receptors .
Medicine: In medicine, this compound and its derivatives may have potential as therapeutic agents. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and fungicides. Its unique chemical properties can improve the efficacy and environmental profile of these products .
Mechanism of Action
The mechanism of action of [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The acetic acid moiety can also play a role in the compound’s overall activity by influencing its solubility and cellular uptake .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of pyrazole-acetic acid derivatives are heavily influenced by substituents on the pyrazole ring. Key analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Pyrazole-Acetic Acid Derivatives
Key Observations:
- Electron-Withdrawing Effects : The trifluoromethyl (CF₃) group in the analog from is more electron-withdrawing than difluoromethyl (CF₂H), leading to a lower pKa (~3.2 vs. ~3.8 for the target compound) and higher acidity . This impacts solubility and binding interactions in biological systems.
- Steric Considerations : Bulkier groups (e.g., Br in ) may hinder binding to target enzymes or receptors compared to smaller substituents like methyl or CF₂H.
Biological Activity
[5-(Difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid, with the molecular formula C₇H₈F₂N₂O₂ and CAS number 512809-86-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, pharmacological applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a pyrazole ring with a difluoromethyl group and an acetic acid moiety . The presence of fluorine atoms is known to enhance metabolic stability and lipophilicity, which can influence the compound's bioavailability and interaction with biological systems.
The precise biological targets of this compound remain largely unknown. However, its mechanism of action may involve:
- Difluoromethylation Processes : These processes are characterized by the formation of C–CF₂H bonds, which can impact various biochemical pathways.
- Biochemical Interactions : The difluoromethyl group may facilitate interactions with enzymes and receptors, potentially altering their structural and functional properties .
Biological Activities
Research indicates that compounds with similar structures exhibit diverse pharmacological activities. Notably, pyrazole derivatives have been recognized for their:
- Antitumor Activity : Several studies have highlighted the efficacy of pyrazole derivatives against various cancer cell lines, suggesting that this compound may also possess anticancer properties .
- Anti-inflammatory Effects : Pyrazole derivatives have shown promise in reducing inflammation, which could be relevant for therapeutic applications in inflammatory diseases .
- Antimicrobial Properties : Some related compounds have demonstrated significant antibacterial and antifungal activities, indicating potential uses in treating infections .
Research Findings
A review of literature reveals several key findings regarding the biological activity of pyrazole derivatives:
Case Studies
- Antitumor Activity : In vitro studies on pyrazole derivatives showed promising results against BRAF(V600E) mutant cancer cells. The incorporation of difluoromethyl groups may enhance binding affinity to target proteins involved in tumor growth .
- Anti-inflammatory Effects : Research indicated that certain pyrazole carboxamides exhibited notable anti-inflammatory activity in animal models, suggesting that this compound could have similar effects .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| [3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid] | Similar pyrazole ring; carboxylic acid at different position | Notable antitumor activity |
| [5-Fluoro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid] | Fluorine at 5-position | Enhanced antimicrobial properties |
The unique combination of difluoromethyl and acetic acid functionalities in this compound may allow for distinct interactions with biological targets, potentially leading to unique therapeutic applications not observed in similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
